5-Cyano-2-cyclopentyloxypyridine
Overview
Description
Scientific Research Applications
Organometallic Chemistry and Ligand Reactions
5-Cyano-2-cyclopentyloxypyridine derivatives have been studied in organometallic chemistry. For instance, reactions of related 5-aryl-6-cyano-2,2'-bipyridines with nucleophiles in the presence of copper(II) chloride have been explored, leading to the formation of crystallized complexes with various ligands. These reactions showcase the chemical versatility of cyano group-containing pyridines (Prokhorov, Slepukhin, & Kozhevnikov, 2008).
Adsorption and Heavy Metal Removal
Another application is in the development of adsorbents for heavy metal removal from aqueous solutions. Compounds structurally similar to this compound, such as 5-aminopyridine-2-tetrazole-functionalized polystyrene resin, have shown effectiveness in adsorbing heavy metals like Cu(II), Pb(II), and Hg(II) from water (Zhang, Chen, Wang, & Wei, 2014).
Therapeutic Agents
In medicinal chemistry, derivatives of this compound have potential as light-activated dual-action therapeutic agents. For example, the compound [Ru(bpy)2(5-cyanouracil)2]2+ has been synthesized and investigated for its ability to simultaneously release biologically active ligands and bind to DNA upon photolysis (Garner, Gallucci, Dunbar, & Turro, 2011).
Computational Studies and Non-Linear Optical Properties
Computational and experimental studies on derivatives, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, have been conducted. These studies include assessments of non-linear optical properties and molecular docking analyses, indicating potential in materials science and as therapeutic agents (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Photocycloaddition Reactions
Photocycloaddition reactions of related compounds such as 3-cyano-2-methoxypyridine with benzofuran have been studied, leading to the formation of stereo-isomeric adducts. Such reactions are significant in understanding the photoreactive behavior of cyano-substituted pyridines (Sakamoto, Kinbara, Yagi, Mino, Yamaguchi, & Fujita, 2000).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-cyclopentyloxypyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h5-6,8,10H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMLUNYPHAGCDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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